BML-284

Catalog No.
S521575
CAS No.
853220-52-7
M.F
C19H19ClN4O3
M. Wt
386.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BML-284

CAS Number

853220-52-7

Product Name

BML-284

IUPAC Name

4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine

Molecular Formula

C19H19ClN4O3

Molecular Weight

386.84

InChI

InChI=1S/C19H18N4O3/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16/h2-9H,10-11H2,1H3,(H3,20,21,22,23)

InChI Key

XZOFNDFDGVAIEH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4

Solubility

Soluble in DMSO

Synonyms

AMBMP HCl; AMBMP Hydrochloride; BML284 HCl; Wnt Agonist; BML284 HCl; BML-284 HCl; BML 284 HCl;

Description

The exact mass of the compound N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthesis and Availability:

While the detailed synthesis of BML-284 is not readily available in public scientific databases, some commercial suppliers offer the compound, indicating successful synthesis methods exist. [Supplier 1, Supplier 2]

Anti-proliferative Activity:

Research suggests that BML-284 exhibits anti-proliferative activity against various human cancer cell lines. A study published in the Chinese Journal of Organic Chemistry explored the antitumor effects of several pyrimidine derivatives, including BML-284. The study found that BML-284 displayed moderate to excellent antiproliferative activity against prostate cancer (PC-3), gastric cancer (MGC-803), breast cancer (MCF-7), and lung cancer (HGC-27) cell lines. PubChem reference for BML-284:

BML-284, also known as Wnt Agonist 1, is a small molecule that acts as a potent activator of the Wnt signaling pathway. It is characterized by its ability to induce β-catenin and T-cell factor-dependent transcriptional activity, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and embryonic development. BML-284 is cell-permeable and has an effective concentration (EC50) of approximately 0.7 μM, making it an efficient tool for studying Wnt signaling in various cellular contexts .

BML-284 primarily functions by activating the Wnt signaling pathway without inhibiting glycogen synthase kinase 3 beta. This activation leads to the stabilization and nuclear accumulation of β-catenin, which subsequently interacts with T-cell factors to regulate gene expression. The compound does not exhibit significant inhibitory effects on other kinases involved in Wnt signaling, allowing for selective modulation of the pathway .

The biological activity of BML-284 has been extensively studied in various cell types. It has been shown to enhance the expression of hyaluronic acid synthase 2 (HAS2) through the Wnt/β-catenin signaling pathway. In experiments involving mouse embryonic palatal mesenchymal cells, treatment with BML-284 resulted in a significant increase in hyaluronic acid secretion, demonstrating its role in developmental processes . Additionally, BML-284 has been implicated in promoting stem cell differentiation and influencing cancer cell behavior by modulating cellular signaling pathways .

BML-284 has a wide range of applications in biomedical research:

  • Cancer Research: It is used to explore the role of Wnt signaling in tumorigenesis and cancer progression.
  • Developmental Biology: Researchers utilize BML-284 to study embryonic development and tissue regeneration.
  • Stem Cell Research: The compound is employed to investigate stem cell differentiation pathways.
  • Drug Discovery: As a tool compound, BML-284 aids in identifying potential therapeutic targets within the Wnt signaling cascade .

Interaction studies involving BML-284 have revealed its capacity to modulate various cellular responses through the Wnt pathway. For instance, it has been shown to counteract the effects of inhibitors that target Wnt signaling, thereby restoring normal cellular functions affected by these inhibitors. Furthermore, studies have demonstrated that BML-284 can influence gene expression profiles significantly, highlighting its potential as a therapeutic agent in conditions where Wnt signaling is dysregulated .

BML-284 shares similarities with other compounds that activate the Wnt signaling pathway. Below are some comparable compounds along with their unique features:

Compound NameMechanism of ActionUnique Features
Wnt Agonist IActivates β-catenin signalingDoes not inhibit glycogen synthase kinase 3 beta
CHIR99021GSK3β inhibitor leading to β-catenin accumulationPrimarily used for enhancing pluripotency in stem cells
IWP-2Inhibits Porcupine enzyme affecting Wnt secretionSelectively blocks Wnt ligand secretion
LinsitinibTyrosine kinase inhibitor impacting multiple pathwaysTargets insulin-like growth factor receptors alongside Wnt

BML-284's uniqueness lies in its ability to selectively activate the canonical Wnt pathway without affecting other related signaling cascades, making it a valuable tool for researchers focusing specifically on Wnt-related mechanisms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine

Dates

Modify: 2023-08-15
1: Tribulo P, Leão BCDS, Lehloenya KC, Mingoti GZ, Hansen PJ. Consequences of endogenous and exogenous WNT signaling for development of the preimplantation bovine embryo. Biol Reprod. 2017 Jun 1;96(6):1129-1141. doi: 10.1093/biolre/iox048. PubMed PMID: 28575156.
2: Narcisi R, Arikan OH, Lehmann J, Ten Berge D, van Osch GJ. Differential Effects of Small Molecule WNT Agonists on the Multilineage Differentiation Capacity of Human Mesenchymal Stem Cells. Tissue Eng Part A. 2016 Nov;22(21-22):1264-1273. Epub 2016 Oct 17. PubMed PMID: 27633010.
3: Fukuda Y, Sano O, Kazetani K, Yamamoto K, Iwata H, Matsui J. Tubulin is a molecular target of the Wnt-activating chemical probe. BMC Biochem. 2016 May 20;17(1):9. doi: 10.1186/s12858-016-0066-9. PubMed PMID: 27207629; PubMed Central PMCID: PMC4873989.
4: Wang H, Graves MW 2nd, Zhou H, Gu Z, Lamont RJ, Scott DA. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes. Inflamm Res. 2016 Jan;65(1):61-9. doi: 10.1007/s00011-015-0891-0. Epub 2015 Nov 27. PubMed PMID: 26613980; PubMed Central PMCID: PMC4703520.
5: Denicol AC, Dobbs KB, McLean KM, Carambula SF, Loureiro B, Hansen PJ. Canonical WNT signaling regulates development of bovine embryos to the blastocyst stage. Sci Rep. 2013;3:1266. doi: 10.1038/srep01266. Epub 2013 Feb 12. PubMed PMID: 23405280; PubMed Central PMCID: PMC3569626.

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